

Technical Guide: 4-Iodo-3,5-dimethylaniline

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Compound of Interest

Compound Name: 4-lodo-3,5-dimethylaniline

Cat. No.: B055768

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CAS Number: 117832-15-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-lodo-3,5-dimethylaniline**, a key chemical intermediate with applications in pharmaceutical and chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its potential role as a versatile building block in drug discovery and development.

Chemical and Physical Properties

4-Iodo-3,5-dimethylaniline is a substituted aniline derivative. The presence of an iodine atom provides a reactive handle for various cross-coupling reactions, making it a valuable synthon for the construction of more complex molecules.[1][2]



Property	Value	Source
CAS Number	117832-15-2	[3][4]
Molecular Formula	C8H10IN	[3]
Molecular Weight	247.08 g/mol	[3]
Appearance	Not explicitly stated, likely a solid	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-
InChI Key	Not available	-
SMILES	CC1=CC(N)=CC(C)=C1I	[3]

Safety Information

Detailed safety information for **4-lodo-3,5-dimethylaniline** is not readily available. However, based on the data for related iodoaniline and dimethylaniline compounds, it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Experimental Protocol

While a specific, published experimental protocol for the synthesis of **4-Iodo-3,5-dimethylaniline** was not found in the available literature, a reliable method for the iodination of a closely related compound, 2,6-dimethylaniline, can be adapted. This procedure provides a robust framework for the regioselective iodination of dimethylanilines.[5][6][7]

Representative Protocol: Synthesis of 4-Iodo-2,6-dimethylaniline[5][6]



This protocol describes the iodination of 2,6-dimethylaniline to yield 4-iodo-2,6-dimethylaniline and can be considered a general method for the para-iodination of dialkylanilines.

Materials:

- 2,6-dimethylaniline
- Iodine
- 1,4-Dioxane
- Pyridine
- Saturated aqueous sodium thiosulfate solution
- Methylene chloride
- Anhydrous sodium sulfate

Procedure:

- A solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml) is prepared in a suitable reaction vessel.
- The solution is cooled to 0°C using an ice bath.
- Iodine (157.3 g) is added slowly to the cooled solution.
- The reaction mixture is stirred at 0°C for 1 hour.
- The temperature is then raised to room temperature, and stirring is continued for an additional hour.
- A saturated aqueous solution of sodium thiosulfate is added to quench any unreacted iodine.
- The layers are separated. The aqueous layer is extracted with methylene chloride.
- The combined organic layers are dried over anhydrous sodium sulfate.



The solvent is removed under reduced pressure to yield the crude product, 4-iodo-2,6-dimethyl benzenamine.

Note: This protocol would likely be effective for the synthesis of **4-lodo-3,5-dimethylaniline** by substituting 2,6-dimethylaniline with 3,5-dimethylaniline. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Applications in Synthesis

4-Iodo-3,5-dimethylaniline serves as a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical compounds.[1][2][8] The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern drug discovery.[8] These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures from simple building blocks.[1][8]

While specific drugs synthesized from **4-lodo-3,5-dimethylaniline** are not prominently documented, its structural motif is relevant to the development of various therapeutic agents. For instance, the related compound 4-iodo-2,6-dimethylaniline is a key intermediate in the synthesis of the antiviral medication Rilpivirine.[8] This highlights the potential of iodo-dimethylaniline scaffolds in the design of bioactive molecules.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of **4-lodo-3,5-dimethylaniline** in any defined signaling pathways or biological processes. Research on the biological activity of this particular compound is limited. Therefore, a diagrammatic representation of a signaling pathway involving **4-lodo-3,5-dimethylaniline** cannot be provided at this time.

Synthetic Workflow

The general synthetic approach to 4-iodo-dialkylanilines can be represented by the following workflow diagram.

Caption: General workflow for the synthesis of **4-lodo-3,5-dimethylaniline**.



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